molecular formula C24H38O3 B1615954 Canbisol CAS No. 56689-43-1

Canbisol

Cat. No.: B1615954
CAS No.: 56689-43-1
M. Wt: 374.6 g/mol
InChI Key: UEKGZFCGRQYMRM-UHFFFAOYSA-N
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Description

CANBISOL, also known as Nabidrox, is a synthetic cannabinoid derivative. It is the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol. This compound is a potent agonist at both the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), with a binding affinity of 0.1 nM at CB1 and 0.2 nM at CB2 . This compound is primarily used in scientific research to study the structure and function of cannabinoid receptors.

Preparation Methods

The synthesis of CANBISOL involves several steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, which include a benzopyran framework.

    Reaction Conditions: The synthetic route typically involves the use of reagents such as organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

CANBISOL undergoes various types of chemical reactions:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CANBISOL has several scientific research applications:

    Chemistry: It is used to study the binding affinity and activity of cannabinoid receptors.

    Biology: this compound is used in receptor binding studies to understand the structure and function of cannabinoid receptors.

    Medicine: Research on this compound helps in understanding the potential therapeutic applications of cannabinoids.

    Industry: this compound is used in the development of new cannabinoid-based drugs and therapies.

Mechanism of Action

CANBISOL exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. By binding to these receptors, this compound can modulate the activity of adenylyl cyclase, which in turn affects the levels of cyclic adenosine monophosphate (cAMP) within cells .

Comparison with Similar Compounds

CANBISOL is similar to other synthetic cannabinoids such as CP 42,096, HU-210, and HU-243. it is unique in its specific binding affinity and potency at the CB1 and CB2 receptors. Other similar compounds include:

    CP 42,096: Another synthetic cannabinoid with high potency.

    HU-210: A synthetic cannabinoid with a different chemical structure but similar receptor activity.

    HU-243: Another cannabinoid derivative with distinct properties.

This compound’s uniqueness lies in its specific chemical structure and its high binding affinity for cannabinoid receptors, making it a valuable tool in cannabinoid research .

Properties

CAS No.

56689-43-1

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol

InChI

InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3

InChI Key

UEKGZFCGRQYMRM-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O

Origin of Product

United States

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